Propane-2-sulfonyl isocyanate
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Overview
Description
Propane-2-sulfonyl isocyanate is an organic compound with the molecular formula C₄H₇NO₃S It is characterized by the presence of both sulfonyl and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane-2-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with potassium cyanate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction can be represented as follows:
CH3CH2SO2Cl+KOCN→CH3CH2SO2NCO+KCl
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Propane-2-sulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The sulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes are used to enhance the reaction rate.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines, replacing the sulfonyl group.
Scientific Research Applications
Propane-2-sulfonyl isocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Research: It is used in the modification of biomolecules for studying their functions and interactions.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of propane-2-sulfonyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group acts as an electrophile, reacting with nucleophiles to form stable products. The sulfonyl group can also participate in reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methanesulfonyl isocyanate: Similar in structure but with a methyl group instead of a propane group.
Ethanesulfonyl isocyanate: Similar in structure but with an ethyl group instead of a propane group.
Benzenesulfonyl isocyanate: Contains a benzene ring instead of a propane group.
Uniqueness: Propane-2-sulfonyl isocyanate is unique due to the presence of both sulfonyl and isocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. Its longer carbon chain compared to methanesulfonyl and ethanesulfonyl isocyanates provides different steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
N-(oxomethylidene)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCARWBHSCIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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